(R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol, commonly referred to as (R)-9-(2-hydroxypropyl)adenine, is a chiral compound with the molecular formula C₈H₁₁N₅O. It features a purine base linked to a hydroxypropyl group and an amino alcohol moiety. This compound is notable for its role as an intermediate in the synthesis of antiviral drugs, particularly tenofovir, which is used in the treatment of HIV and hepatitis B .
(R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol exhibits significant biological activity, particularly as an antiviral agent. Its structural similarity to adenosine allows it to interact with adenosine receptors and enzymes involved in nucleic acid metabolism. Studies have shown that this compound can inhibit viral replication, making it a candidate for further research in antiviral therapies . Additionally, it may possess anticancer properties due to its ability to interfere with cellular proliferation pathways.
The synthesis of (R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol typically involves several steps:
This compound has several applications in medicinal chemistry and pharmaceutical development:
Interaction studies have demonstrated that (R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol can bind to various biological targets, including:
Several compounds share structural similarities with (R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-1-(2-amino-6-chloro-9H-purin-9-yl)propan-2-ol | 352211-52-0 | 0.62 |
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amines | 7306-67-4 | 0.74 |
N6-Cyclopropyl-9H-purine-2,6-diamine | 120503-69-7 | 0.73 |
2-Chloro-9-methyl-9H-purin-6-amines | 7013-21-0 | 0.79 |
2-Amino-(6-hydroxy-purine) derivatives | Various | Varies |
These compounds are characterized by their purine structure but differ in substituents that influence their biological activity and potential therapeutic applications. The unique combination of a hydroxypropyl group and amino alcohol functionality in (R)-1-(9-(2-hydroxypropyl)-9H-purin-6-yloxy) distinguishes it from these similar compounds, enhancing its specificity for certain biological targets .
The introduction of chiral (R)-configured hydroxypropyl groups in this compound relies on enzymatic asymmetric reduction of prochiral ketones or alkenes. Archaeal geranylgeranyl reductases (GGRs), such as those from Sulfolobus acidocaldarius (SaGGR) and Archaeoglobus fulgidus (AfGGR), have demonstrated exceptional (R)-selectivity (>99% ee) in reducing isolated, unfunctionalized C=C bonds in terpene derivatives. These FAD-dependent enzymes preferentially reduce methyl-branched alkenes while preserving terminal or cyclic double bonds, making them ideal for synthesizing stereochemically complex alcohols.
For example, AfGGR quantitatively reduces farnesol (C15) to its fully saturated (R)-configured analog using a succinate hemiester spacer to enhance substrate binding. This approach can be adapted to generate the (R)-2-hydroxypropyl side chain by reducing a prochiral allylic alcohol precursor. Similarly, the leukotriene B4 dehydrogenase (LTD) subfamily enzyme NtDBR from Nicotiana tabacum offers complementary stereoselectivity for α,β-unsaturated ketones, enabling enantiodivergent synthesis of chiral alcohols when combined with Old Yellow Enzymes (OYEs).
Table 1: Enzymes for Asymmetric Reduction of Prochiral Substrates
The purine core of the compound is assembled via adenine phosphoribosyltransferase (APRT)-catalyzed salvage pathways. APRT isoforms (APRT1/APRT2) condense adenine with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP), a precursor for nucleoside analogs. In chemoenzymatic routes, the hydroxypropyl side chain is first introduced via enzymatic reduction (Section 1.1), followed by phosphoribosylation using APRT.
Notably, acyclic nucleoside phosphonates exhibit flexibility in adopting conformations suitable for enzyme active sites. For instance, substituting the ribose moiety with a hydroxypropyl group enhances binding to APRT while avoiding phosphorylation bottlenecks in traditional nucleoside synthesis. This strategy enables the production of (R)-1-((9-((R)-2-hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol without racemization.
Poor solubility of hydrophobic intermediates often limits biocatalytic efficiency. Introducing succinate hemiester spacers, as demonstrated in GGR-catalyzed terpene reductions, increases aqueous solubility by 3–5 fold. For the target compound, forming sodium or potassium salts of the hydroxyl groups improves solubility in polar reaction media. Alternatively, transient protection of the primary alcohol as a phosphate ester enhances compatibility with enzymatic systems, followed by mild hydrolysis to regenerate the free alcohol post-synthesis.
FAD and NADPH-dependent reductases require efficient coenzyme recycling to sustain catalytic activity. For GGRs, a glucose dehydrogenase (GDH)-mediated system regenerates NADPH via glucose oxidation, achieving total turnover numbers (TTNs) exceeding 1,000. Similarly, alcohol dehydrogenases (ADHs) from Saccharomyces cerevisiae recycle NAD+ by coupling alcohol oxidation to ketone reduction, enabling a 95% yield in asymmetric reductions.
Table 2: Coenzyme Recycling Systems for Reductases
Enzyme | Cofactor | Recycling System | TTN | Yield (%) |
---|---|---|---|---|
SaGGR | FAD | GDH/glucose | 1,200 | >99 |
ADH | NAD+ | Isopropanol oxidation | 500 | 95 |
NtDBR | NADPH | Glucose-6-phosphate dehydrogenase | 800 | 90 |